molecular formula C18H22N2O5S2 B299584 N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide

N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide

Cat. No. B299584
M. Wt: 410.5 g/mol
InChI Key: VGZAVGKNPWXJBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide, also known as QNZ, is a small molecule inhibitor that has been widely used in scientific research. QNZ is a potent inhibitor of NF-κB, a transcription factor that plays a critical role in regulating the immune response, inflammation, and cell survival.

Mechanism of Action

N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide inhibits the activation of NF-κB by preventing the nuclear translocation of the p65 subunit of NF-κB. This prevents the binding of NF-κB to DNA and the subsequent transcription of genes involved in the immune response, inflammation, and cell survival.
Biochemical and Physiological Effects:
N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and dendritic cells. N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has also been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes regulated by NF-κB.

Advantages and Limitations for Lab Experiments

N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has several advantages for lab experiments. It is a potent and specific inhibitor of NF-κB and has been widely used in various cell types and animal models. However, N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has some limitations. It has been shown to have off-target effects on other signaling pathways, such as the JAK/STAT pathway. Additionally, the optimal concentration of N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide in scientific research. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has been shown to inhibit the activation of NF-κB in T cells and thus has potential therapeutic applications in these diseases. Another potential application is in the treatment of cancer. N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has been shown to induce apoptosis in cancer cells and has potential as a chemotherapeutic agent. Finally, further research is needed to understand the off-target effects of N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide and to develop more specific inhibitors of NF-κB.

Synthesis Methods

The synthesis of N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide involves several steps. The first step is the synthesis of 3,4-dihydroquinoline, which is then reacted with 4-bromoaniline to form 4-(3,4-dihydro-1(2H)-quinolinyl)aniline. This compound is then reacted with sodium sulfite to form the sodium salt of 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)aniline. The final step involves the reaction of this compound with 2-chloroethylmethanesulfonate to form N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide.

Scientific Research Applications

N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has been widely used in scientific research to study the role of NF-κB in various biological processes. NF-κB is a critical transcription factor that regulates the expression of genes involved in the immune response, inflammation, and cell survival. N-{2-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenoxy]ethyl}methanesulfonamide has been shown to inhibit the activation of NF-κB and thus has potential therapeutic applications in various diseases, such as cancer, inflammation, and autoimmune disorders.

properties

Molecular Formula

C18H22N2O5S2

Molecular Weight

410.5 g/mol

IUPAC Name

N-[2-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenoxy]ethyl]methanesulfonamide

InChI

InChI=1S/C18H22N2O5S2/c1-26(21,22)19-12-14-25-16-8-10-17(11-9-16)27(23,24)20-13-4-6-15-5-2-3-7-18(15)20/h2-3,5,7-11,19H,4,6,12-14H2,1H3

InChI Key

VGZAVGKNPWXJBE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32

Canonical SMILES

CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32

Origin of Product

United States

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